Flt-3 Inhibitor II

Description

Properties

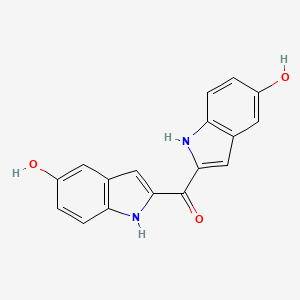

IUPAC Name |

bis(5-hydroxy-1H-indol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3/c20-11-1-3-13-9(5-11)7-15(18-13)17(22)16-8-10-6-12(21)2-4-14(10)19-16/h1-8,18-21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIMIWWQLOGNYHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C=C(N2)C(=O)C3=CC4=C(N3)C=CC(=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40469293 | |

| Record name | Flt-3 Inhibitor II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896138-40-2 | |

| Record name | Flt-3 Inhibitor II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Profiling Flt-3 Inhibitor II Binding Affinity and Mechanistic Efficacy in FLT3-ITD Mutated Acute Myeloid Leukemia

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

The FMS-like tyrosine kinase 3 (FLT3) receptor is overexpressed in the majority of acute myeloid leukemia (AML) blasts, with Internal Tandem Duplication (ITD) mutations representing the most common genetic alteration[1]. FLT3-ITD mutations drive ligand-independent, constitutive kinase activation, leading to aggressive cellular proliferation and poor clinical prognoses[1][2]. Flt-3 Inhibitor II (chemically identified as Bis-(5-hydroxy-1H-indol-2-yl)methanone) is a potent, cell-permeable symmetrical indolylmethanone kinase inhibitor[3][4].

As application scientists, we recognize that progressing a compound from biochemical hit to cellular validation requires a rigorous understanding of its binding kinetics and off-target profile. This guide deconstructs the structural pharmacology of this compound, provides a comprehensive data summary of its binding affinity, and outlines self-validating experimental workflows for evaluating FLT3-ITD inhibitors.

The FLT3-ITD Mutational Landscape & Structural Biology

In wild-type FLT3, the juxtamembrane domain (JMD) acts as a negative regulator, maintaining the kinase domain in an autoinhibited conformation. ITD mutations, which typically occur in exons 14 and 15, elongate the JMD, disrupting this autoinhibitory interaction[2][5].

The Causality of Oncogenesis: The structural release of the kinase domain allows for spontaneous receptor dimerization and trans-autophosphorylation in the absence of the FLT3 ligand[6]. This constitutive activation hyper-stimulates downstream effector pathways—specifically STAT5, PI3K/AKT, and RAS/MAPK—which collectively block apoptosis and drive uncontrolled myeloid expansion[2][6].

Figure 1: Constitutive signaling cascades driven by FLT3-ITD mutations in AML.

Pharmacological Profile of this compound

This compound was developed to optimize FLT3 inhibition while minimizing cross-reactivity with structurally similar Type III receptor tyrosine kinases, such as PDGFR[4].

Mechanism of Action

This compound acts as an ATP-competitive (Type I) inhibitor . Structural docking models indicate that the molecule adopts a bidentate binding mode within the orthosteric ATP-binding pocket[4].

-

Hinge Region Interaction: The indolyl NH groups form critical hydrogen bonds with the backbone carbonyl and amide of Cys-694[4].

-

Selectivity Filter: The compound's high selectivity for FLT3 over PDGFR is driven by interactions between one of its indole moieties and a hydrophobic pocket containing Phe-691 [4]. In PDGFR, this position is occupied by Thr-681, which lacks the bulk and hydrophobicity required to stabilize the inhibitor, resulting in a 5- to 10-fold drop in affinity[4].

Quantitative Data: Binding Affinity & Selectivity

The following table synthesizes the binding affinity (IC₅₀) data across different assay modalities, highlighting the compound's translation from cell-free biochemical efficacy to cell-based phenotypic impact[3][4].

| Target / Assay Type | Biological Matrix | IC₅₀ Value (nM) | Selectivity Profile |

| FLT3 (Kinase Activity) | Cell-free recombinant | 33 nM | Baseline |

| FLT3 (Autophosphorylation) | Primary AML Blasts | 40 nM | Confirms cell permeability |

| PDGFR (Kinase Activity) | Cell-free recombinant | 171 nM | ~5.2x selective for FLT3 |

| PDGFR (Autophosphorylation) | Cell-based | 300 nM | ~7.5x selective for FLT3 |

| Cell Viability / Growth | Flt3/ITD-BaF3 cells | < 50 nM | Potent apoptotic induction |

Note: While highly selective against PDGFR, this compound has been noted to exhibit off-target inhibition of the serine/threonine kinase Haspin, a mitotic signal coordinator[7].

Experimental Methodologies: Self-Validating Workflows

To trust the data generated during inhibitor profiling, the experimental design must be self-validating. Relying solely on end-point viability assays is insufficient, as it conflates target engagement with generalized cytotoxicity. Below are the gold-standard, step-by-step protocols for validating FLT3-ITD inhibitors.

Figure 2: Multiplexed experimental workflow for evaluating FLT3-ITD inhibitor efficacy.

Protocol A: Surface Plasmon Resonance (SPR) for Direct Binding Kinetics

Causality: Biochemical IC₅₀ values are highly dependent on the ATP concentration used in the assay. SPR provides a label-free, ATP-independent measurement of direct binding kinetics (

-

Sensor Chip Preparation: Immobilize recombinant FLT3-ITD kinase domain onto a CM5 sensor chip using standard amine coupling chemistry. Target an immobilization level of ~2000 Response Units (RU) to ensure sufficient signal-to-noise ratio for a small molecule analyte.

-

Analyte Preparation: Prepare a 10 mM stock of this compound in 100% DMSO. Dilute the compound in running buffer (HBS-EP+ supplemented with 1% DMSO) to create a 2-fold concentration series ranging from 3.125 nM to 100 nM. Crucial: Ensure exact DMSO matching between the running buffer and analyte samples to prevent bulk refractive index shifts.

-

Injection & Measurement: Inject the analyte series over the active and reference flow cells at a high flow rate (30 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 180 seconds for dissociation.

-

Data Analysis: Double-reference the sensograms (subtracting both the reference flow cell and a blank buffer injection). Fit the data to a 1:1 Langmuir binding model to derive the

.

Protocol B: Cell-Based FLT3 Autophosphorylation ELISA

Causality: A compound may bind tightly in a cell-free system but fail in cellulo due to poor membrane permeability or inability to compete with high intracellular ATP concentrations (~1-5 mM). This assay validates intracellular target engagement[3][4].

-

Cell Culture & Plating: Utilize MV4-11 cells (a human AML cell line homozygous for the FLT3-ITD mutation). Plate cells at

cells/mL in RPMI-1640 medium supplemented with 10% FBS. -

Compound Treatment: Treat cells with this compound in a dose-dependent manner (0.1 nM to 1 µM) for 2 hours at 37°C. Include a 0.1% DMSO vehicle control and a positive control (e.g., Midostaurin).

-

Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse using RIPA buffer. Causality: The lysis buffer MUST be supplemented with a broad-spectrum phosphatase inhibitor cocktail (e.g., Sodium Orthovanadate, NaF). Without this, endogenous phosphatases will rapidly dephosphorylate FLT3 during lysis, yielding false-negative results.

-

Capture & Detection: Transfer cleared lysates to a 96-well microplate pre-coated with an anti-total-FLT3 capture antibody. Incubate for 2 hours. Wash, then add an HRP-conjugated anti-phosphotyrosine detection antibody (e.g., clone 4G10).

-

Quantification: Develop with TMB substrate, stop the reaction with 1M H₂SO₄, and read absorbance at 450 nm. Plot the dose-response curve using a 4-parameter logistic (4PL) regression to determine the cellular IC₅₀.

Conclusion & Future Perspectives in Drug Design

This compound demonstrates the power of structure-based drug design, utilizing a symmetrical indolylmethanone scaffold to exploit the unique hydrophobic pocket of the FLT3 kinase domain[4]. However, as with many Type I inhibitors, clinical durability is often challenged by acquired resistance. The gatekeeper mutation F691L is a known resistance mechanism in AML[1]. Because this compound relies heavily on interactions with Phe-691 for its selectivity and affinity, next-generation profiling must include counter-screening against F691L and D835Y mutant panels to ensure broad-spectrum efficacy.

References

-

FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies. Frontiers in Oncology (2020).[Link]

-

Bis(1H-indol-2-yl)methanones as inhibitors of FLT3 receptor tyrosine kinase. Journal of Medicinal Chemistry (2006).[Link]

-

A Review of FLT3 Kinase Inhibitors in AML. NIH/PMC (2023).[Link]

Sources

- 1. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]

- 2. A Review of FLT3 Kinase Inhibitors in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. 双(5-羟基-1H-吲哚-2-基)甲酮 - CAS号 896138-40-2 - 摩熵化学 [molaid.com]

- 5. Unveiling the signaling network of FLT3-ITD AML improves drug sensitivity prediction | eLife [elifesciences.org]

- 6. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

The Impact of Flt-3 Inhibitor II on STAT5 Phosphorylation: A Technical Guide

This guide provides an in-depth technical overview of the impact of Flt-3 Inhibitor II on STAT5 phosphorylation levels. It is intended for researchers, scientists, and drug development professionals engaged in the study of hematological malignancies and targeted therapies. This document will delve into the core scientific principles, provide validated experimental protocols, and offer insights into data interpretation.

Introduction: The Critical Flt3/STAT5 Signaling Axis in Hematological Malignancies

Fms-like tyrosine kinase 3 (Flt3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of hematopoietic progenitor cells.[1] In a significant subset of acute myeloid leukemia (AML) cases, mutations in the FLT3 gene, such as internal tandem duplications (ITD), lead to constitutive activation of the receptor.[2][3] This uncontrolled Flt3 signaling drives leukemogenesis through the aberrant activation of downstream pathways, most notably the Signal Transducer and Activator of Transcription 5 (STAT5) pathway.[2][4]

Constitutively phosphorylated STAT5 (p-STAT5) acts as a transcription factor, promoting the expression of genes essential for cell proliferation and survival, thereby contributing to the malignant phenotype.[5] Consequently, the Flt3-STAT5 signaling axis has emerged as a critical therapeutic target in AML.[2] Flt3 inhibitors are a class of targeted therapies designed to block the kinase activity of the Flt3 receptor, thereby inhibiting downstream signaling and inducing apoptosis in leukemic cells.[6]

This guide focuses on This compound , a potent and selective inhibitor of Flt3 kinase. We will explore its mechanism of action and provide detailed methodologies to assess its impact on STAT5 phosphorylation.

This compound: A Profile

This compound, with the chemical name bis(5-hydroxy-1H-indol-2-yl)methanone, is a cell-permeable indolylmethanone compound that effectively targets the Flt3 receptor.[7][8]

| Property | Value | Source |

| Chemical Name | bis(5-hydroxy-1H-indol-2-yl)methanone | [7][8] |

| CAS Number | 896138-40-2 | [7][8] |

| Molecular Formula | C₁₇H₁₂N₂O₃ | [7] |

| Molecular Weight | 292.29 g/mol | [7] |

| IC₅₀ (Flt3, cell-free) | 33 nM | [9] |

| IC₅₀ (Flt3 autophosphorylation, cell-based) | 40 nM | [9] |

This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the Flt3 kinase domain.[9] This prevents the transfer of a phosphate group to tyrosine residues on the receptor and downstream signaling molecules, including STAT5.

Visualizing the Flt3-STAT5 Signaling Pathway and Inhibition

The following diagram illustrates the Flt3-STAT5 signaling cascade and the point of intervention by this compound.

Experimental Assessment of STAT5 Phosphorylation

The following sections provide detailed protocols for quantifying the effect of this compound on STAT5 phosphorylation using two standard laboratory techniques: Western blotting and flow cytometry.

Cell Culture and Treatment

For these experiments, a human AML cell line with a constitutively active Flt3 mutation, such as MV4-11, is recommended.

-

Cell Culture: Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for flow cytometry) at a density that will allow for logarithmic growth during the experiment.

-

Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. A dose-response experiment is recommended (e.g., 0, 10, 50, 100, 500 nM).

-

Treatment: Treat the cells with the various concentrations of this compound for a specified duration (e.g., 2, 6, or 24 hours). Include a DMSO-only vehicle control.

Western Blotting for p-STAT5 Analysis

Western blotting provides a semi-quantitative assessment of protein phosphorylation.

-

Cell Lysis:

-

After treatment, pellet the cells by centrifugation.

-

Wash the cell pellet once with ice-cold PBS.

-

Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[10] The use of these inhibitors is crucial to preserve the phosphorylation state of proteins.[9][11]

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[10]

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (p-STAT5 Tyr694) overnight at 4°C. A 1:1000 dilution is a common starting point.[10]

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature. A 1:5000 dilution is often used.[10]

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.

-

Strip the membrane and re-probe with a primary antibody for total STAT5 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).[10] Normalize the p-STAT5 signal to the total STAT5 signal for each sample.

-

| Antibody | Recommended Dilution | Supplier (Example) |

| Primary: p-STAT5 (Tyr694) | 1:1000 | Cell Signaling Technology (#9351)[12] |

| Primary: Total STAT5 | 1:1000 | Cell Signaling Technology (#9363) |

| Primary: β-actin | 1:1000 | Cell Signaling Technology (#4970) |

| Secondary: Anti-rabbit IgG, HRP-linked | 1:5000 | Cell Signaling Technology (#7074) |

Flow Cytometry for p-STAT5 Analysis

Flow cytometry allows for the quantitative analysis of protein phosphorylation at the single-cell level.

Sources

- 1. Overexpression and constitutive activation of FLT3 induces STAT5 activation in primary acute myeloid leukemia blast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FLT3 inhibitors: clinical potential in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. davidpublisher.com [davidpublisher.com]

- 4. Human leukemias with mutated FLT3 kinase are synergistically sensitive to FLT3 and Hsp90 inhibitors: the key role of the STAT5 signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C17H12N2O3 | CID 11601743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS 896138-40-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. agilent.com [agilent.com]

- 11. Phospho-Stat5 (Tyr694) Antibody | Cell Signaling Technology [cellsignal.com]

- 12. altasciences.com [altasciences.com]

Technical Whitepaper: The Selectivity Profile of Flt-3 Inhibitor II Against Tyrosine and Serine/Threonine Kinases

Executive Summary & Target Biology

FMS-like tyrosine kinase 3 (FLT3) is a Class III receptor tyrosine kinase (RTK) that plays a critical role in hematopoiesis. In Acute Myeloid Leukemia (AML), activating mutations in FLT3—most notably internal tandem duplications (ITDs) and tyrosine kinase domain (TKD) point mutations—are present in approximately 30% of patients, driving aggressive leukemic blast proliferation.

The development of FLT3 inhibitors has been historically plagued by off-target toxicity, primarily due to the high structural homology within the Class III RTK family, which includes PDGFR, c-Kit, and c-FMS. Flt-3 Inhibitor II (CAS 896138-40-2), a symmetrical bis(1H-indol-2-yl)methanone derivative, emerged as a highly valuable biochemical tool due to its optimized selectivity profile. By exploiting subtle topological differences in the ATP-binding cleft, this compound achieves significant selectivity for FLT3 over closely related kinases like PDGFR and c-Kit, potently inducing apoptosis in FLT3-expressing primary AML patient blasts [1].

Mechanistic Rationale & Structural Biology

This compound functions as a reversible, ATP-competitive inhibitor. The causality behind its selectivity lies in its symmetrical bis-indolylmethanone scaffold. Unlike early-generation promiscuous inhibitors (e.g., staurosporine or midostaurin) that bind deeply and rigidly into the highly conserved adenine-binding pocket, the bis-indolylmethanone core of this compound is hypothesized to engage specific variable residues in the hinge region and the activation loop of FLT3 [2].

This structural engagement prevents the trans-autophosphorylation of the receptor dimer, subsequently decoupling FLT3 from its downstream oncogenic effectors: the STAT5, PI3K/AKT, and RAS/MAPK pathways.

Figure 1: Mechanism of Action of this compound blocking downstream oncogenic signaling.

Quantitative Selectivity Profile

To establish trustworthiness in preclinical models, an inhibitor's therapeutic window must be defined by its differential IC50 values across related kinases. This compound demonstrates a distinct preference for FLT3 over PDGFR and c-Kit in both cell-free and cell-based assays [1][2].

However, comprehensive chemogenomic profiling has revealed that this compound is not entirely devoid of off-target effects. Notably, it exhibits inhibitory activity against Haspin , a serine/threonine kinase required for normal mitotic progression [3]. Researchers utilizing this compound in cellular models must account for potential Haspin-mediated anti-mitotic phenotypes at higher concentrations.

Table 1: Kinase Selectivity Profile of this compound

| Kinase Target | Assay Type | IC50 Value | Selectivity Ratio (vs. FLT3) | Reference / Notes |

| FLT3 | Cell-Free Biochemical | 33 nM | 1.0x (Reference) | Primary Target [1] |

| FLT3 | Cell-Based (Autophosphorylation) | 40 nM | ~1.2x | Primary Target [1] |

| PDGFR | Cell-Free Biochemical | 171 nM | ~5.2x | Class III RTK Homolog [1] |

| PDGFR | Cell-Based (Autophosphorylation) | 300 nM | ~7.5x | Class III RTK Homolog [1] |

| c-Kit | Cell-Based (Growth) | ≥ 500 nM | ≥ 12.5x | Class III RTK Homolog [1] |

| Abl | Cell-Based (Growth) | 4.2 µM | ~105x | Non-receptor TK [1] |

| Haspin | Cell-Free Biochemical | Active | N/A | Serine/Threonine off-target [3] |

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous validation of kinase inhibitors, researchers must employ orthogonal assay formats. Relying solely on biochemical data can be misleading due to cellular ATP concentrations (typically 1–5 mM), which drastically shift the apparent IC50 of ATP-competitive inhibitors. The following protocols outline a self-validating workflow.

Figure 2: Orthogonal workflow for validating the kinase selectivity profile.

Protocol 1: Cell-Free TR-FRET Kinase Assay

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over radiometric assays to eliminate interference from compound autofluorescence and reduce radioactive waste, ensuring high-throughput fidelity.

-

Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Reconstitute this compound in 100% DMSO and perform a 10-point, 3-fold serial dilution.

-

Enzyme/Inhibitor Incubation: Add 5 µL of recombinant human FLT3 kinase domain (or PDGFR/c-Kit for counter-screening) to a 384-well plate. Add 100 nL of the inhibitor dilution series using an acoustic dispenser. Incubate for 15 minutes at room temperature to allow equilibrium binding.

-

Reaction Initiation: Add 5 µL of a substrate mix containing a biotinylated tyrosine kinase peptide substrate and ATP. Crucial Step: Set the ATP concentration at the calculated apparent

for the specific kinase to ensure accurate Cheng-Prusoff IC50-to-Ki conversions. -

Detection: After 60 minutes, terminate the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop the kinase), a Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-APC.

-

Readout: Read the plate on a TR-FRET compatible microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm). Calculate the emission ratio (665/615) to determine the IC50.

Protocol 2: Cell-Based Receptor Autophosphorylation Assay

Rationale: Assesses compound permeability, intracellular stability, and target engagement in the presence of physiological ATP levels.

-

Cell Culture: Culture human AML blasts (e.g., MV4-11 cells expressing FLT3-ITD) in RPMI-1640 supplemented with 10% FBS.

-

Compound Treatment: Seed cells at

cells/mL in a 96-well plate. Treat with this compound (0.1 nM to 10 µM final concentration) for 2 hours at 37°C. -

Lysis: Wash cells with ice-cold PBS containing sodium orthovanadate (phosphatase inhibitor). Lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

ELISA/Western Blot: Quantify total FLT3 and phosphorylated FLT3 (pY591) using a sandwich ELISA or quantitative Western blotting. The ratio of p-FLT3 to total FLT3 determines the cell-based IC50.

Discussion & Application Caveats

This compound is a potent tool for dissecting Class III RTK signaling. Its ability to discriminate between FLT3 (IC50 = 33 nM) and PDGFR (IC50 = 171 nM) makes it superior to broader-spectrum inhibitors like sunitinib or midostaurin when isolating FLT3-specific phenotypes [1][2].

However, the scientific integrity of any in vitro study depends on acknowledging compound promiscuity. The discovery that this compound inhibits Haspin—a kinase critical for chromosome alignment during mitosis—means that prolonged exposure (>24 hours) in cellular assays may induce mitotic arrest independent of FLT3 inhibition [3]. Therefore, researchers should limit exposure times when studying immediate downstream signaling (e.g., STAT5 phosphorylation) or utilize Haspin-specific counter-screens to deconvolute phenotypic outcomes.

References

-

Mahboobi S, et al. (2006). Novel bis(1H-indol-2-yl)methanones as potent inhibitors of FLT3 and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 49(11): 3101-15. Available at:[Link]

-

Anastassiadis T, et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11): 1039-45. Available at:[Link]

An In-Depth Technical Guide on the Effect of Flt-3 Inhibitor II on Downstream MAPK/ERK Signaling Cascades

Authored by: A Senior Application Scientist

Abstract

The FMS-like tyrosine kinase 3 (Flt-3) receptor is a critical regulator of hematopoiesis, and its aberrant activation, particularly through internal tandem duplication (ITD) mutations, is a key driver in acute myeloid leukemia (AML).[1][2] This constitutive activation leads to the persistent stimulation of downstream pro-survival and proliferative signaling pathways, including the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) cascade.[1][3] Flt-3 inhibitors have emerged as a targeted therapeutic strategy for AML. This technical guide provides a comprehensive overview of the mechanism of action of Flt-3 Inhibitor II, its impact on the MAPK/ERK signaling pathway, and detailed protocols for assessing its efficacy in a research setting.

Introduction: Flt-3 and its Role in Hematologic Malignancies

Flt-3, a member of the class III receptor tyrosine kinase family, plays a pivotal role in the survival, proliferation, and differentiation of hematopoietic progenitor cells.[1][2] The binding of its cognate ligand, Flt-3 ligand (FL), induces receptor dimerization, leading to autophosphorylation of the kinase domains and the subsequent activation of multiple downstream signaling pathways.[4][5]

In a significant subset of AML patients, mutations in the FLT3 gene, most commonly ITDs in the juxtamembrane domain, result in ligand-independent constitutive activation of the receptor.[1][2][6] This uncontrolled signaling contributes to leukemogenesis by promoting uncontrolled cell growth and inhibiting apoptosis.[1][6] The primary signaling cascades activated by both wild-type and mutated Flt-3 include the Phosphoinositide 3-kinase (PI3K)/AKT pathway, the JAK/STAT pathway, and the RAS/MEK/ERK (MAPK) pathway.[1][3][4]

The MAPK/ERK Signaling Cascade Downstream of Flt-3

The MAPK/ERK pathway is a crucial intracellular signaling cascade that transduces signals from a variety of extracellular stimuli to regulate cellular processes such as proliferation, differentiation, and survival. In the context of Flt-3 signaling, the activation of the receptor leads to the recruitment of adaptor proteins like Grb2, which in turn activates the GTPase RAS. Activated RAS then initiates a phosphorylation cascade, sequentially activating RAF, MEK1/2, and finally ERK1/2. Phosphorylated ERK (p-ERK) can then translocate to the nucleus to regulate the activity of transcription factors, driving the expression of genes involved in cell cycle progression and survival.[7][8]

In AML with Flt-3-ITD mutations, this pathway is constitutively active, providing a constant stimulus for leukemic cell proliferation and survival.[3][7][8] Therefore, inhibiting this pathway is a key therapeutic objective.

Caption: Simplified diagram of the Flt-3 mediated MAPK/ERK signaling pathway.

Mechanism of Action of this compound

This compound is a cell-permeable indolylmethanone compound that functions as a kinase inhibitor.[9] It exhibits selectivity for Flt-3 over other kinases such as PDGFR.[9] The primary mechanism of action is competitive inhibition at the ATP-binding site of the Flt-3 kinase domain.[9][10] By occupying this site, this compound prevents the binding of ATP, which is essential for the autophosphorylation and subsequent activation of the receptor. This blockade of Flt-3 autophosphorylation effectively halts the initiation of downstream signaling cascades, including the MAPK/ERK pathway.

The inhibition of Flt-3 by this compound leads to a reduction in the phosphorylation levels of downstream effectors such as MEK and ERK.[11] This ultimately results in decreased proliferation and the induction of apoptosis in Flt-3-dependent cancer cells.[9][12]

Caption: this compound competitively binds to the ATP-binding site of Flt-3, preventing autophosphorylation and downstream signaling.

Experimental Validation of this compound Efficacy

To assess the effect of this compound on the MAPK/ERK signaling cascade, a series of well-established cellular and biochemical assays can be employed.

4.1. Cell-Based Assays

This assay determines the concentration-dependent effect of the inhibitor on the growth and viability of Flt-3-dependent cell lines (e.g., MV4-11, which harbors a homozygous FLT3-ITD mutation).[12][13]

Protocol:

-

Cell Seeding: Seed MV4-11 cells in a 96-well plate at a density of 1 x 10^4 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.[14]

-

Inhibitor Treatment: Prepare serial dilutions of this compound in the culture medium. Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO).[15]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Add a viability reagent (e.g., MTT, CellTiter-Glo®) to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

Table 1: Representative Cell Viability Data

| This compound (nM) | % Viability (relative to control) |

| 0 | 100 |

| 10 | 85 |

| 50 | 62 |

| 100 | 45 |

| 500 | 15 |

| 1000 | 5 |

This is a direct method to visualize the inhibition of ERK phosphorylation upon treatment with this compound.[11][13]

Protocol:

-

Cell Treatment: Plate MV4-11 cells and treat with various concentrations of this compound for a specified time (e.g., 1-2 hours).[11][15] Include a vehicle control.

-

Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[15][16]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[15]

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[15][16]

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[16]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (p-ERK).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.[17]

Caption: A stepwise workflow for assessing p-ERK levels by Western blot.

4.2. Biochemical Assays

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified Flt-3 kinase.

Protocol:

-

Reaction Setup: In a 384-well plate, combine recombinant Flt-3 kinase and a synthetic peptide substrate in an assay buffer.[14]

-

Inhibitor Addition: Add serial dilutions of this compound to the wells.

-

Initiate Reaction: Add ATP to initiate the kinase reaction.[14]

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes).[14]

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence resonance energy transfer (FRET) or luminescence-based assays).

-

Data Analysis: Determine the IC50 value of the inhibitor for Flt-3 kinase activity.

Table 2: Representative In Vitro Kinase Assay Data

| This compound (nM) | % Flt-3 Kinase Activity |

| 0 | 100 |

| 1 | 90 |

| 10 | 55 |

| 50 | 12 |

| 100 | 2 |

| 500 | <1 |

Interpretation of Results and Troubleshooting

A successful experiment will demonstrate a dose-dependent decrease in cell viability, a reduction in p-ERK levels as assessed by Western blot, and a low IC50 value in the in vitro kinase assay.

Potential Issues and Solutions:

-

High Background in Western Blots: Ensure adequate blocking and washing steps. Consider using a different blocking agent (e.g., non-fat dry milk, though BSA is often preferred for phospho-proteins).[16]

-

No Inhibition Observed: Verify the activity of the inhibitor and the expression of Flt-3 in the cell line used. Ensure that the inhibitor is properly dissolved and stored.

-

Inconsistent Results: Maintain consistent cell passage numbers and confluency. Ensure accurate pipetting and thorough mixing of reagents.

Conclusion

This compound is a potent and selective inhibitor of the Flt-3 receptor tyrosine kinase. By competitively blocking the ATP-binding site, it effectively inhibits Flt-3 autophosphorylation and the subsequent activation of downstream signaling pathways, including the critical MAPK/ERK cascade. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate and validate the efficacy of Flt-3 inhibitors in preclinical models of AML. A thorough understanding of the molecular mechanisms and the application of rigorous experimental techniques are paramount for the continued development of targeted therapies for this challenging disease.

References

-

Daver, N., Schlenk, R. F., Russell, N. H., & Levis, M. J. (2019). Targeting FLT3 mutations in AML: review of current knowledge and evidence. Leukemia, 33(2), 299–312. [Link]

-

Gilliland, D. G., & Griffin, J. D. (2002). The roles of FLT3 in hematopoiesis and leukemia. Blood, 100(5), 1532–1542. [Link]

-

Stirewalt, D. L., & Radich, J. P. (2003). The role of FLT3 in haematopoietic malignancies. Nature Reviews Cancer, 3(9), 650–665. [Link]

-

Levis, M. (2017). FLT3 mutations in acute myeloid leukemia: what is the best approach in 2017?. Hematology. American Society of Hematology. Education Program, 2017(1), 202–208. [Link]

-

Kindler, T., Lipka, D. B., & Fischer, T. (2010). FLT3 as a therapeutic target in AML: still challenging after all these years. Blood, 116(24), 5089–5102. [Link]

-

Zarrinkar, P. P., Gunawardane, R. N., Cramer, M. D., Gardner, M. F., Brigham, D., Belli, B., ... & Patel, H. K. (2009). AC220 is a uniquely potent and selective inhibitor of FLT3 for the treatment of acute myeloid leukemia (AML). Blood, 114(14), 2984–2992. [Link]

-

Mahboobi, S., et al. (2006). 3-(Indol-3-yl)-4-(1-methylindol-3-yl)-1H-pyrrole-2,5-dione Derivatives as a New Class of Inhibitors of the Receptor Tyrosine Kinase Flt3. Journal of Medicinal Chemistry, 49(10), 3101-3109. [Link]

-

ResearchGate. (n.d.). Western blot band for Erk and phopho(p)-Erk. Retrieved from [Link]

-

Siendones, E., Barbarroja, N., Torres, L. A., Buendía, P., Velasco, F., Dorado, G., ... & López-Pedrera, C. (2007). Inhibition of Flt3-activating mutations does not prevent constitutive activation of ERK/Akt/STAT pathways in some AML cells: a possible cause for the limited effectiveness of monotherapy with small-molecule inhibitors. Hematological oncology, 25(1), 30–37. [Link]

Sources

- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. researchgate.net [researchgate.net]

- 5. commerce.bio-rad.com [commerce.bio-rad.com]

- 6. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications | Scilit [scilit.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. merckmillipore.com [merckmillipore.com]

- 10. What are FLT3 inhibitors and how do they work? [synapse.patsnap.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Development of selective FLT3 inhibitors - Vichem [vichemchemie.com]

- 13. researchgate.net [researchgate.net]

- 14. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

Unlocking the Potential of Flt-3 Inhibitor II in Overcoming Drug Resistance in AML

A Technical Guide for Preclinical Validation and Mechanism Elucidation

Executive Summary

The clinical landscape of FLT3-mutated Acute Myeloid Leukemia (AML) is currently bifurcated by the structural classification of inhibitors. While Type II inhibitors (e.g., Quizartinib, Sorafenib) demonstrate potent activity against FLT3-ITD (Internal Tandem Duplication), they frequently select for secondary Tyrosine Kinase Domain (TKD) mutations, most notably at residue D835.[1][2]

This technical guide focuses on Flt-3 Inhibitor II (CAS 896138-40-2), a symmetrical indolylmethanone. Unlike the urea-based scaffolds of Type II inhibitors that require a "DFG-out" inactive conformation, this compound presents a distinct ATP-competitive scaffold. This guide outlines the theoretical basis and experimental protocols required to validate this compound as a tool for overcoming D835-mediated resistance, providing a rigorous roadmap for researchers to position this compound in the next generation of discovery pipelines.

Mechanistic Foundation: The Resistance Paradox

To effectively apply this compound, one must understand the structural failure of current standard-of-care agents.

The Type II Limitation

Type II inhibitors bind to the hydrophobic pocket adjacent to the ATP-binding site, which is only accessible when the activation loop (A-loop) is in the inactive "DFG-out" conformation.

-

Mechanism of Resistance: Mutations at D835 (part of the A-loop) stabilize the "DFG-in" (active) conformation.[1][2] This steric shift occludes the binding pocket for Type II inhibitors, rendering drugs like Quizartinib ineffective (IC50 shifts >100-fold).

The this compound Hypothesis

This compound is a bis(indolyl)methanone. Its structural symmetry and lack of the extended "tail" characteristic of Type II inhibitors suggest a binding mode that is less dependent on the deep hydrophobic pocket.

-

Hypothesis: If this compound functions as a pure ATP-mimetic (Type I behavior) or utilizes a hybrid binding mode, it should retain potency against D835Y/V mutations that confer resistance to Quizartinib.

Signaling Pathway Visualization

The following diagram illustrates the divergence in signaling blockade between sensitive (ITD) and resistant (D835) clones.

Caption: Differential impact of Type II inhibitors vs. This compound on FLT3 signaling pathways in the context of D835 mutations.

Comparative Profile: this compound vs. Standards

The following table contrasts the physicochemical and biological properties of this compound against clinical benchmarks.

| Feature | This compound | Quizartinib (AC220) | Gilteritinib (ASP2215) |

| CAS Number | 896138-40-2 | 950769-58-1 | 1254053-43-4 |

| Chemical Class | Bis-indolylmethanone | Urea-linked benzothiazole | Pyrazinecarboxamide |

| Inhibitor Type | Putative Type I / ATP-Competitive | Type II (Inactive Conf.)[3][4] | Type I (Active Conf.) |

| Selectivity | High (vs PDGFR, c-Kit) | High (vs c-Kit, PDGFR) | Moderate (Inhibits AXL) |

| FLT3-ITD IC50 | ~40 nM | ~1 nM | ~1 nM |

| D835 Activity | To Be Validated (See Protocol) | Resistant (>100 nM) | Sensitive (<5 nM) |

| Primary Utility | Preclinical Tool / Scaffold Discovery | Clinical (ITD only) | Clinical (ITD + TKD) |

Technical Protocols for Validation

To rigorously assess the potential of this compound in overcoming resistance, the following protocols must be executed. These assays are designed to be self-validating by including appropriate positive and negative controls.

Protocol A: Differential Cytotoxicity Profiling

Objective: Determine if this compound retains potency in cells harboring the D835Y mutation compared to parental FLT3-ITD cells.

Materials:

-

Cell Lines: Molm-13 (FLT3-ITD), Molm-13-D835Y (Isogenic resistant line), MV4-11.

-

Compounds: this compound (Resuspend in DMSO to 10 mM), Quizartinib (Control for resistance), Gilteritinib (Control for sensitivity).

-

Reagent: CellTiter-Glo® (Promega) or Resazurin.

Workflow:

-

Seeding: Plate cells at 5,000 cells/well in 96-well white-walled plates. Volume: 90 µL.

-

Dosing: Prepare a 9-point serial dilution (1:3) of inhibitors starting at 10 µM. Add 10 µL of 10X compound to cells.

-

Control: 0.1% DMSO (Vehicle).

-

-

Incubation: Incubate for 72 hours at 37°C, 5% CO2.

-

Readout: Add 100 µL CellTiter-Glo. Shake for 2 mins. Read luminescence.

-

Analysis: Fit curves using non-linear regression (log(inhibitor) vs. response). Calculate IC50.

Success Criteria:

-

Quizartinib: IC50 shift >50-fold between Molm-13 and Molm-13-D835Y.

-

This compound: If IC50 shift is <5-fold, the compound effectively overcomes D835 resistance.

Protocol B: Phospho-Signaling Analysis (Western Blot)

Objective: Confirm on-target inhibition of FLT3 autophosphorylation and downstream STAT5 signaling in resistant clones.

Step-by-Step Methodology:

-

Treatment: Treat 5x10^6 Molm-13-D835Y cells with this compound (100 nM, 500 nM) for 2 hours.

-

Controls: DMSO (Negative), Gilteritinib 50 nM (Positive).

-

-

Lysis: Wash cells with ice-cold PBS containing 1 mM Na3VO4. Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail.

-

Quantification: Normalize protein to 30 µ g/lane (BCA Assay).

-

Immunoblotting:

-

Primary Antibodies: p-FLT3 (Tyr591), Total FLT3, p-STAT5 (Tyr694), Total STAT5, p-ERK1/2, Actin.

-

Incubation: Overnight at 4°C.

-

-

Detection: chemiluminescence imaging.

Data Interpretation:

-

Effective resistance overcoming is indicated by the ablation of p-FLT3 and p-STAT5 bands in the D835Y line at concentrations <500 nM.

Experimental Workflow Diagram

The following diagram visualizes the logical flow of the validation campaign.

Caption: Step-by-step validation workflow for assessing this compound efficacy against drug-resistant AML variants.

Translational Implications

If this compound demonstrates equipotent activity against ITD and TKD mutations, it serves as a critical chemical starting point (hit) for "Type 1.5" inhibitors. These next-generation molecules aim to combine the high selectivity of Type II inhibitors with the mutation-agnostic binding of Type I inhibitors.

Key Advantages:

-

Reduced Toxicity: The high selectivity for FLT3 over c-Kit (unlike Midostaurin) suggests a wider therapeutic window, reducing myelosuppression.

-

Combination Potential: Its distinct scaffold allows for synergistic combinations with BCL-2 inhibitors (Venetoclax) or MDM2 inhibitors, targeting parallel survival pathways in the AML microenvironment.

References

-

Mahboobi, S., et al. (2006). Bis(1H-indol-2-yl)methanones as novel inhibitors of the platelet-derived growth factor receptor kinase. Journal of Medicinal Chemistry, 49(10), 3101–3115.

-

Smith, C. C., et al. (2012). Validation of ITD mutations in FLT3 as a therapeutic target in human acute myeloid leukemia.[2][5][6][7][8][9][10][11] Nature, 485(7397), 260–263.

-

Man, C. H., et al. (2012). The novel FLT3 inhibitor AC220 is highly active against FLT3-ITD leukemias in vivo. Blood, 119(11), 2633–2643.

-

Merck Millipore. (n.d.). This compound - CAS 896138-40-2 - Calbiochem Data Sheet.

Sources

- 1. FLT3 D835 mutations confer differential resistance to type II FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Development of selective FLT3 inhibitors - Vichem [vichemchemie.com]

- 9. Quizartinib Plus Chemotherapy Significantly Improved Overall Survival Compared to Chemotherapy in Patients with Newly Diagnosed FLT3-ITD Positive Acute Myeloid Leukemia- Daiichi Sankyo US [daiichisankyo.us]

- 10. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Precision Preparation of Flt-3 Inhibitor II Stock Solutions

Introduction: The Criticality of Stock Integrity

In the development of targeted therapies for Acute Myeloid Leukemia (AML), Flt-3 Inhibitor II (typically identified as Bis(5-hydroxy-1H-indol-2-yl)methanone, CAS 896138-40-2) serves as a vital tool compound. It functions as a potent, cell-permeable, ATP-competitive inhibitor, exhibiting high selectivity for FLT3 over other receptor tyrosine kinases (RTKs) like PDGFR.

However, the reproducibility of IC₅₀ data in cellular assays is frequently compromised not by biological variance, but by solvent-induced degradation and concentration drift . Small molecule inhibitors, particularly hydrophobic kinase inhibitors, are susceptible to precipitation upon freeze-thaw cycles and hygroscopic water uptake in Dimethyl Sulfoxide (DMSO).

This protocol details the rigorous preparation of this compound stock solutions, emphasizing anhydrous handling and aliquot management to ensure maximum bioactivity in downstream phosphorylation and apoptosis assays.

Pre-Protocol Verification: The "Name Game"

"this compound" is a vendor-assigned trade name, not a systematic chemical name. Before breaking the seal on your vial, you must verify the CAS number to ensure this protocol matches your compound.

| Compound Trade Name | Common Chemical Identity | CAS Number | Molecular Weight | Protocol Applicability |

| This compound | Bis(5-hydroxy-1H-indol-2-yl)methanone | 896138-40-2 | 292.29 g/mol | PRIMARY TARGET |

| Flt-3 Inhibitor I | 4-(3-Chlorophenylamino)-6,7-dimethoxyquinazoline | 252917-06-9 | 315.75 g/mol | Compatible (Adjust MW) |

| Flt-3 Inhibitor III | 4,5-Bis(4-fluoroanilino)phthalimide | 301305-73-7 | 360.43 g/mol | Compatible (Adjust MW) |

Critical Alert: If your vial lists a different CAS number, use the formula in Section 4.1 to recalculate mass/volume ratios. The solubility principles described below remain valid for most hydrophobic TKIs.

Material Science & Requisites

The Solvent: Anhydrous DMSO

Standard "laboratory grade" DMSO is insufficient for long-term storage of kinase inhibitors. DMSO is hygroscopic ; it absorbs atmospheric moisture rapidly. Water content >0.1% can cause:

-

Compound Precipitation: this compound is hydrophobic; water acts as an anti-solvent.

-

Hydrolysis: Though the indolylmethanone structure is relatively stable, moisture promotes degradation over months of storage.

Requirement: Use Anhydrous DMSO (≥99.9%, water <50 ppm), typically supplied in septa-sealed bottles or ampoules.

Labware

-

Vials: Amber glass or polypropylene (PP) cryovials. Avoid polystyrene (PS), which is incompatible with DMSO.

-

Pipette Tips: Low-retention tips are mandatory to prevent loss of the viscous DMSO solution during aliquoting.

Preparation Protocol

Molarity Calculations

The standard stock concentration for cellular assays is 10 mM . This allows for a 1:1000 dilution into media to achieve a 10 µM screening concentration (0.1% DMSO final), or further serial dilutions for IC₅₀ determination (typically 1 nM – 100 nM range).

Formula:

Quick Reference Table (for CAS 896138-40-2, MW 292.29):

| Mass in Vial | Target Concentration | Volume of Anhydrous DMSO to Add |

| 1 mg | 10 mM (0.01 M) | 342 µL |

| 5 mg | 10 mM (0.01 M) | 1.71 mL |

| 5 mg | 25 mM (0.025 M) | 684 µL |

| 10 mg | 50 mM (0.05 M) | 684 µL (Approaching solubility limit) |

Step-by-Step Solubilization Workflow

Step 1: Environmental Control Perform the solubilization in a fume hood. If possible, flush the headspace of the DMSO bottle with dry nitrogen or argon before and after use.

Step 2: Centrifugation Centrifuge the product vial at 5,000 x g for 30 seconds before opening. Reason: Electrostatic charges often cause the lyophilized powder to cling to the cap or walls. This ensures all powder is at the bottom for accurate dissolution.

Step 3: Solvent Addition Add the calculated volume of Anhydrous DMSO directly to the product vial. Technique: Do not touch the pipette tip to the wall of the vial to avoid drawing powder up via capillary action.

Step 4: Mechanical Dissolution Vortex vigorously for 30–60 seconds. Observation: The solution should turn clear/yellowish. If particulates remain, sonicate in a water bath at room temperature (25°C) for 5 minutes. Caution:Do not heat above 37°C. High temperatures can degrade the inhibitor.

Step 5: Aliquoting (The "Single-Use" Rule) Never store the bulk stock in one bottle. Repeated freeze-thaw cycles introduce moisture (condensation) and cause precipitation.

Step 6: Storage Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Visualization: Workflow & Mechanism[3]

Protocol Workflow Diagram

This diagram outlines the critical path for preparing the stock solution, highlighting the decision points for quality control.

Figure 1: Step-by-step workflow for the preparation of this compound stock solutions, emphasizing the visual QC checkpoint.

Mechanism of Action: FLT3 Signaling Inhibition

Understanding the pathway is crucial for designing the downstream assay. This compound targets the ATP-binding pocket, preventing the phosphorylation cascade that drives leukemic proliferation.

Figure 2: Pharmacological mechanism. The inhibitor competes with ATP for the FLT3 kinase domain, blocking STAT5/MAPK signaling.

Quality Control & Troubleshooting

Visual Inspection

Before every use, thaw the aliquot at 37°C for 2 minutes, then inspect against a light source.

-

Clear: Ready for use.

-

Cloudy/Crystals: Vortex.[2] If crystals persist, the stock has likely absorbed water or degraded. Discard and prepare fresh stock.

The "DMSO Spike" Control

When performing cellular assays (e.g., measuring IC₅₀ in MV4-11 cells), ensure your "Vehicle Control" contains the exact same concentration of DMSO as your highest drug treatment (typically 0.1%).

-

Why? DMSO concentrations >0.5% can induce differentiation or toxicity in AML cell lines, masking the specific effect of the Flt-3 inhibitor.

References

-

Mahboobi, S., et al. (2006).[3] Bis(1H-indol-2-yl)methanones as novel inhibitors of the platelet-derived growth factor receptor kinase. Journal of Medicinal Chemistry, 49(10), 3101–3115.

-

Merck Millipore. (n.d.). This compound - CAS 896138-40-2 Product Information.[3][4][5]

-

Thermo Fisher Scientific. (2012). DMSO (Dimethyl Sulfoxide), Anhydrous: Technical Guide.

-

Smolecule. (2026).[6] DMSO Solubility & Stock Solution Preparation Guidelines for Kinase Inhibitors.

Sources

- 1. depts.washington.edu [depts.washington.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. This compound | CAS 896138-40-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. This compound | C17H12N2O3 | CID 11601743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.smolecule.com [pdf.smolecule.com]

Application Note: Pharmacodynamic Profiling of FLT3 Inhibition in MOLM-13 AML Models

Abstract

This application note provides a validated protocol for assessing the efficacy of Flt-3 Inhibitor II in MOLM-13 cells using Western Blot analysis. The MOLM-13 cell line, harboring the FLT3-ITD (Internal Tandem Duplication) mutation, serves as a critical model for high-risk Acute Myeloid Leukemia (AML). This guide details the experimental workflow to quantify the inhibition of FLT3 autophosphorylation and the subsequent downregulation of downstream effectors, specifically STAT5 , ERK , and AKT .[1]

Biological Context & Mechanism[2][3][4][5][6][7]

The MOLM-13 Model

MOLM-13 cells are derived from the peripheral blood of a patient with AML (FAB M5a). They are heterozygous for the FLT3-ITD mutation.

-

Pathology: The ITD mutation leads to constitutive, ligand-independent dimerization and phosphorylation of the FLT3 receptor.

-

Significance: This constitutive activity drives aberrant proliferation and survival via the STAT5, RAS/MAPK, and PI3K/AKT pathways.

This compound

This compound (Calbiochem/Merck; CAS 896138-40-2) is a cell-permeable, symmetrical indolylmethanone kinase inhibitor.

-

Selectivity: It is highly selective for FLT3 over other kinases like PDGFR or c-KIT.

-

Potency: It exhibits an IC50 of ~40 nM for FLT3 autophosphorylation in cellular assays.[2]

-

Mechanism: It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain, thereby preventing the transfer of phosphate groups to tyrosine residues.

Signaling Pathway Visualization

The following diagram illustrates the constitutive signaling network in MOLM-13 cells and the intervention point of this compound.

Figure 1: FLT3-ITD signaling cascade showing key downstream effectors (STAT5, ERK, AKT) targeted for analysis.

Experimental Design

To rigorously validate target engagement, a Dose-Response experiment is recommended over a single-point assay.

Treatment Variables

| Variable | Recommendation | Rationale |

| Dose Range | 0, 10, 50, 100, 500 nM | Covers the IC50 (~40 nM) to observe the transition from active to inhibited states. |

| Incubation Time | 90 Minutes | Phosphorylation events are rapid. Long incubations (>6h) may trigger secondary apoptosis, degrading total protein levels and confounding results. |

| Control | DMSO (Vehicle) | Matches the solvent concentration of the highest drug dose (must be <0.1%).[3] |

Materials & Reagents

Cell Culture[9]

-

Basal Medium: RPMI-1640.

-

Supplement: 10% Fetal Bovine Serum (FBS) (Heat Inactivated).

-

Note: MOLM-13 are suspension cells. Do not use trypsin.

Lysis Buffer (RIPA Modified)

Standard RIPA buffer must be supplemented immediately before use to prevent rapid dephosphorylation during lysis.

-

Protease Inhibitors: Aprotinin, Leupeptin, PMSF.

-

Phosphatase Inhibitors (CRITICAL):

-

Sodium Orthovanadate (Na3VO4): 1 mM final (targets Tyrosine phosphatases).

-

Sodium Fluoride (NaF): 10 mM final (targets Serine/Threonine phosphatases).

-

Primary Antibodies

| Target | Phospho-Site | Host | Significance |

| p-FLT3 | Tyr591 (or Tyr589) | Rabbit | Direct target engagement marker.[4] |

| p-STAT5 | Tyr694 | Rabbit | Primary downstream driver of FLT3-ITD oncogenicity. |

| p-ERK1/2 | Thr202/Tyr204 | Rabbit | MAPK pathway activity.[4] |

| p-AKT | Ser473 | Rabbit | PI3K/Survival pathway activity. |

| Total FLT3 | N/A | Mouse/Rabbit | Loading control to prove protein degradation isn't the cause of signal loss. |

| GAPDH/Actin | N/A | Mouse | Global loading control. |

Detailed Protocol

Phase 1: Preparation and Treatment

-

Seeding:

-

Seed MOLM-13 cells at a density of 1.0 x 10^6 cells/mL in 6-well plates (2 mL per well).

-

Allow cells to recover for 12–24 hours at 37°C, 5% CO2.

-

Expert Tip: Ensure cells are in the logarithmic growth phase (viability >90%) before treatment.

-

-

Drug Preparation:

-

Reconstitute this compound in DMSO to a 10 mM stock.

-

Prepare 1000x working stocks to avoid high DMSO content in culture.

-

Example: For 50 nM final concentration, add 2 µL of a 50 µM stock to 2 mL of media.

-

-

Incubation:

-

Add the inhibitor to the wells.[3] Swirl gently to mix.

-

Incubate for 90 minutes at 37°C.

-

Phase 2: Lysis and Protein Extraction[8]

-

Harvesting:

-

Transfer cell suspension to pre-cooled 15 mL tubes.

-

Centrifuge at 300 x g for 5 minutes at 4°C.

-

Aspirate supernatant carefully (pellet is loose).

-

-

Washing:

-

Resuspend pellet in 1 mL ice-cold PBS.

-

Centrifuge at 300 x g for 5 minutes at 4°C. Aspirate PBS.

-

-

Lysis:

-

Add 100–150 µL of ice-cold Lysis Buffer (with fresh phosphatase inhibitors) to the pellet.

-

Incubate on ice for 20 minutes, vortexing every 5 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.

-

Transfer supernatant to a fresh, chilled tube.

-

Phase 3: Western Blotting[9]

-

Quantification: Determine protein concentration (BCA Assay). Normalize samples to load 20–30 µg of protein per lane.

-

Electrophoresis: Use 4–12% Bis-Tris gradient gels for optimal separation of FLT3 (130–160 kDa) and STAT5 (90 kDa).

-

Transfer: Transfer to PVDF or Nitrocellulose membrane.

-

Blocking: Block with 5% BSA in TBST for 1 hour at Room Temperature (RT).

-

Note: Do NOT use non-fat dry milk for phospho-antibodies (casein interferes with phospho-tyrosine detection).

-

-

Primary Antibody: Incubate overnight at 4°C with gentle shaking.

-

Detection: Use HRP-conjugated secondary antibodies and ECL substrate.[3]

Workflow Visualization

Figure 2: Step-by-step experimental workflow for pharmacodynamic profiling.[4][5][6]

Anticipated Results & Data Interpretation

| Target | Expected Result (at >50 nM Dose) | Interpretation |

| p-FLT3 (Tyr591) | Significant Decrease | Confirms the drug is binding FLT3 and blocking autophosphorylation. |

| p-STAT5 (Tyr694) | Near Complete Ablation | STAT5 is the most sensitive downstream marker in FLT3-ITD cells. Loss of signal confirms pathway shutdown. |

| p-ERK / p-AKT | Moderate Decrease | These pathways have redundant inputs. Partial inhibition is expected but may not be as total as STAT5. |

| Total FLT3 | Unchanged | Confirms that signal loss is due to inhibition, not protein degradation. |

| PARP (Cleaved) | Absent/Low | At 90 minutes, apoptosis should be minimal. If Cleaved PARP is high, the cells may be stressed or the incubation was too long. |

Troubleshooting:

-

High Background: Ensure blocking was done with BSA, not Milk. Increase washing steps (TBST).

-

No Phospho-Signal: Verify the addition of Sodium Orthovanadate to the lysis buffer. Phosphatases are extremely active in AML cells.

References

-

Mahboobi, S., et al. (2006).[2] Bis(1H-indol-2-yl)methanones as Novel Inhibitors of the Platelet-Derived Growth Factor Receptor Kinase. Journal of Medicinal Chemistry.[2] (Describes the synthesis and characterization of this compound/Compound 20).

-

Kiyoi, H., et al. (2002). Mechanism of constitutive activation of FLT3 with internal tandem duplication in the juxtamembrane domain. Oncogene. (Foundational paper on FLT3-ITD signaling).

-

Mizuki, M., et al. (2000). Flt3 mutations from patients with acute myeloid leukemia induce transformation of 32D cells mediated by the Ras and STAT5 pathways. Blood.[7][8][9] (Establishes STAT5 as the key downstream effector).

-

Cell Signaling Technology. Phospho-FLT3 (Tyr591) Antibody Protocol.[4] (Standard industry protocols for phospho-WB).

Sources

- 1. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. haematologica.org [haematologica.org]

- 5. Reversible Resistance Induced by FLT3 Inhibition: A Novel Resistance Mechanism in Mutant FLT3-Expressing Cells | PLOS One [journals.plos.org]

- 6. A combinatorial therapeutic approach to enhance FLT3-ITD AML treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are FLT3 inhibitors and how do they work? [synapse.patsnap.com]

- 8. Cellosaurus cell line MOLM-13 (CVCL_2119) [cellosaurus.org]

- 9. ashpublications.org [ashpublications.org]

Application Notes and Protocols: In Vivo Administration of Flt-3 Inhibitor II in Mouse Xenograft Models

Introduction: Targeting Dysregulated FLT3 Signaling in Hematological Malignancies

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase critical for the normal development and survival of hematopoietic stem and progenitor cells.[1][2] In a healthy state, the binding of the FLT3 ligand (FL) to the receptor induces dimerization and trans-autophosphorylation of tyrosine residues within the kinase domain. This activation initiates a cascade of downstream signaling through key pathways, including STAT5, RAS/MAPK, and PI3K/AKT, which collectively regulate cell proliferation, survival, and differentiation.[1][3]

In a significant subset of acute myeloid leukemia (AML) cases—approximately 30%—mutations in the FLT3 gene lead to ligand-independent, constitutive activation of the receptor, driving uncontrolled leukemic cell proliferation and conferring a poor prognosis.[4][5] The most common of these are internal tandem duplication (ITD) mutations in the juxtamembrane domain, followed by point mutations in the tyrosine kinase domain (TKD).[3][4][6] This well-defined oncogenic driver has made the FLT3 receptor a key therapeutic target.[7]

Flt-3 Inhibitor II (also known as Bis-(5-hydroxy-1H-indol-2-yl)methanone) is a cell-permeable, symmetrical indolylmethanone compound that functions as an ATP-competitive kinase inhibitor.[8][9] It demonstrates potent and selective inhibition of Flt-3 kinase activity, with an IC50 of 33-40 nM in cell-free and cell-based assays, respectively.[9] Its mechanism involves binding to the ATP-binding site of the Flt-3 kinase, preventing receptor autophosphorylation and blocking downstream signaling, which ultimately induces apoptosis in FLT3-expressing AML cells.[9][10]

These application notes provide a comprehensive guide for researchers on the preparation, formulation, and in vivo administration of this compound in mouse xenograft models of AML, grounded in established methodologies for kinase inhibitor research.

FLT3 Signaling Pathway and Mechanism of Inhibition

The diagram below illustrates the canonical FLT3 signaling pathway and the point of intervention for this compound.

Figure 1: FLT3 signaling and inhibitor action.

Materials and Reagents

| Reagent/Material | Recommended Supplier | Catalog No. (Example) | Notes |

| Test Article | |||

| This compound | Santa Cruz Biotechnology | sc-204018 | Store at -20°C, protect from light.[9] |

| Cell Lines | |||

| MV4-11 (AML, FLT3-ITD) | ATCC | CRL-9591 | Expresses homozygous FLT3-ITD mutation. |

| MOLM-13 (AML, FLT3-ITD) | DSMZ | ACC 554 | Expresses heterozygous FLT3-ITD mutation. |

| Solvents & Vehicles | |||

| Dimethyl sulfoxide (DMSO), sterile | Sigma-Aldrich | D2650 | For initial reconstitution of the inhibitor. |

| 2-Hydroxypropyl-β-cyclodextrin (HPβCD) | Sigma-Aldrich | H107 | Enhances solubility for aqueous formulations.[11] |

| Methylcellulose | Sigma-Aldrich | M0512 | For creating stable suspensions. |

| Tween® 80 | Sigma-Aldrich | P4780 | Surfactant to aid in suspension stability. |

| Sterile Saline (0.9% NaCl) | VWR | Varies | For final dilution of the formulation. |

| Animal Models | |||

| NOD/SCID or NSG® Mice | The Jackson Laboratory | 001303 / 005557 | 6-8 weeks old, female. NSG mice are preferred for robust engraftment of human AML cells.[12] |

| Consumables | |||

| Syringes (1 mL, 3 mL) | BD | Varies | |

| Needles (27-30G) | BD | Varies | For injections. |

| Oral Gavage Needles (20-22G) | Varies | Varies | For p.o. administration. |

| Calipers | Varies | Varies | For subcutaneous tumor measurement. |

Experimental Protocols

Part A: Preparation of this compound Formulation

The poor aqueous solubility of many kinase inhibitors necessitates careful formulation to ensure bioavailability in vivo. The following protocol describes two common approaches: a cyclodextrin-based solution for clear administration and a methylcellulose-based suspension.

1. Reconstitution of Stock Solution (10 mg/mL): a. Aseptically, add the appropriate volume of sterile DMSO to the vial of this compound powder to achieve a 10 mg/mL stock concentration. b. Vortex thoroughly until the powder is completely dissolved. The solution should be clear. c. Aliquot the stock solution into smaller volumes in sterile, light-protecting microcentrifuge tubes. d. Store aliquots at -20°C. Stock solutions in DMSO are stable for up to 3 months when stored properly.[9]

2. Preparation of Final Dosing Formulation:

-

Method 1: Cyclodextrin-Based Solution (for 10 mg/kg dose in 100 µL)

-

Rationale: HPβCD is a cyclic oligosaccharide that forms inclusion complexes with hydrophobic molecules, significantly increasing their aqueous solubility. This method is ideal for intraperitoneal (i.p.) or intravenous (i.v.) routes.[11] a. Prepare a sterile 10% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water. b. Warm the HPβCD solution to 37°C to aid dissolution. c. For a final concentration of 2.5 mg/mL (to deliver 10 mg/kg to a 25g mouse in 100 µL), slowly add 250 µL of the 10 mg/mL DMSO stock to 750 µL of the pre-warmed 10% HPβCD solution. d. Vortex immediately and sonicate briefly in a water bath if necessary to ensure the inhibitor remains in solution. The final formulation should be clear. e. Prepare fresh daily before administration.

-

-

Method 2: Methylcellulose/Tween Suspension (for 50 mg/kg dose in 200 µL)

-

Rationale: This vehicle is commonly used for oral gavage (p.o.) administration of poorly soluble compounds. Methylcellulose acts as a suspending agent, and Tween 80 acts as a surfactant to prevent aggregation. a. Prepare a sterile vehicle of 0.5% (w/v) Methylcellulose and 0.2% (v/v) Tween® 80 in sterile water. b. To prepare a 2.5 mg/mL dosing suspension, add the required volume of the 10 mg/mL DMSO stock to the vehicle. For 10 mL of final formulation, add 2.5 mL of the DMSO stock to 7.5 mL of the vehicle. c. Vortex vigorously to create a fine, homogenous suspension. d. Keep the suspension under constant gentle agitation (e.g., on a stir plate) during dosing to prevent settling. e. Prepare fresh daily before administration.

-

Part B: Mouse Xenograft Model Establishment

All animal procedures must be conducted in accordance with institutional guidelines and approved by an Animal Care and Use Committee (IACUC), adhering to the principles of the 3Rs (Replacement, Reduction, Refinement).[13][14]

1. Cell Preparation: a. Culture MV4-11 or MOLM-13 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. b. Harvest cells during the logarithmic growth phase. c. Wash the cells twice with sterile, serum-free medium or PBS. d. Resuspend the final cell pellet in sterile PBS at the desired concentration for injection. Perform a cell count using a hemocytometer and assess viability (should be >90%) with Trypan Blue.

2. Xenograft Implantation:

-

Subcutaneous Xenograft Model (for solid tumor evaluation): a. Anesthetize the mouse using an approved method (e.g., isoflurane inhalation). b. Inject 5-10 x 10^6 cells in a volume of 100-200 µL (often mixed 1:1 with Matrigel to support initial growth) into the right flank of the mouse. c. Monitor mice for tumor growth. Begin treatment when tumors reach a palpable, measurable size (e.g., 100-150 mm³).

-

Disseminated Leukemia Model (for survival evaluation): a. Inject 1-5 x 10^6 cells in a volume of 100-200 µL via the lateral tail vein. Using luciferase-expressing cells is highly recommended for non-invasive monitoring of disease progression via bioluminescence imaging (BLI).[12] b. Confirm engraftment and begin treatment 7-14 days post-inoculation, based on BLI signal or the appearance of human CD45+ cells in peripheral blood.[12]

Part C: In Vivo Administration and Monitoring

Figure 2: General experimental workflow.

1. Dosing and Schedule: a. Dosage: Based on preclinical studies of similar novel kinase inhibitors, a dose-finding study is recommended. Dosing can range from 10 mg/kg to 150 mg/kg.[11][12][15] Start with a dose around 25-50 mg/kg administered once daily (QD). b. Administration: Administer the prepared formulation via the chosen route (e.g., oral gavage or i.p. injection). Ensure the volume is appropriate for the mouse size (typically 100-200 µL). c. Schedule: Treat for a defined period, such as 21 or 28 consecutive days.[12][15] d. Controls: Always include a control group that receives the vehicle only, administered on the same schedule and route as the treatment group.

2. Animal Monitoring: a. Record the body weight of each mouse daily or at least three times per week. A body weight loss exceeding 15-20% is a common humane endpoint. b. Perform daily clinical observations for signs of toxicity, such as lethargy, ruffled fur, hunched posture, or respiratory distress. c. For subcutaneous models, measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2. d. For disseminated models, monitor survival daily and/or perform BLI weekly.

Part D: Efficacy and Endpoint Analysis

1. Humane Endpoints:

-

Establish clear, IACUC-approved humane endpoints before starting the study. These may include:

- Tumor volume exceeding a predetermined size (e.g., 2000 mm³) or becoming ulcerated.

- Body weight loss >20%.

- Significant impairment of mobility or ability to access food and water.

- Morbidity or signs of severe distress.

2. Pharmacodynamic (PD) Analysis:

-

Rationale: To confirm that the inhibitor is engaging its target in vivo, it is crucial to measure the phosphorylation status of FLT3 and its downstream effectors. a. At the end of the study (or at a specified time point, e.g., 2-4 hours post-final dose), euthanize a subset of mice from each group. b. Promptly harvest tumors and/or hematopoietic tissues (bone marrow, spleen). c. Snap-freeze tissues in liquid nitrogen or lyse them immediately in protein lysis buffer containing phosphatase and protease inhibitors. d. Perform Western blot analysis on the lysates to detect levels of phosphorylated FLT3 (p-FLT3) and total FLT3, as well as key downstream markers like p-STAT5 and p-ERK.[10][16] A significant reduction in the ratio of phosphorylated to total protein in the treated group versus the vehicle group confirms target engagement.

Ethical Considerations in Animal Research

The use of patient-derived xenograft (PDX) models and cell line-derived xenografts carries significant ethical responsibilities. All research must be designed to yield scientifically robust results while minimizing animal use and suffering (Reduction and Refinement).[13][17] Researchers must ensure that all protocols are ethically reviewed and that humane endpoints are strictly observed to prevent unnecessary pain and distress to the animals.[14][18] The intrinsic value and sentient nature of the animals must be respected throughout the experimental process.[14]

References

-

Ma, J., et al. (2020). Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models. Haematologica. [Link]

-

Lu, S., et al. (2019). Combining structure- and property-based optimization to identify selective FLT3-ITD inhibitors with good antitumor efficacy in AML cell inoculated mouse xenograft model. European Journal of Medicinal Chemistry. [Link]

-

Kiyoi, H. (2017). FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. Cancer Science. [Link]

-

Daver, N., et al. (2025). FLT3: A 35-Year Voyage from Discovery to the Next Generation of Targeted Therapy in AML. Cancers. [Link]

-

Arreba-Toro, N., et al. (2022). Mouse Models of Frequently Mutated Genes in Acute Myeloid Leukemia. Cancers. [Link]

-

Sellmer, A., et al. (2025). Novel water-soluble and highly efficient dual type I/II next generation inhibitors of FMS-like tyrosine kinase 3 (FLT3). DKFZ. [Link]

-

Kindler, T., et al. (2025). Targeting Oncogenic Activity and Signalling of Mutant Receptor Tyrosine Kinase FLT3. Cancers. [Link]

-

Li, S., et al. (2025). Advances in the application of patient-derived xenograft models in acute leukemia resistance. Journal of Translational Medicine. [Link]

-

The Jackson Laboratory. (n.d.). Patient-derived AML in vivo models. The Jackson Laboratory. [Link]

-

Vichem Chemie. (n.d.). Development of selective FLT3 inhibitors. Vichem Chemie. [Link]

-

Lee, H.J., et al. (2022). Clinical Efficacies of FLT3 Inhibitors in Patients with Acute Myeloid Leukemia. Journal of Clinical Medicine. [Link]

-

Wang, A., et al. (2021). Selectively targeting FLT3-ITD mutants over FLT3-wt by a novel inhibitor for acute myeloid leukemia. Haematologica. [Link]

-

Sellmer, A., et al. (2025). Novel water-soluble and highly efficient dual type I/II next generation inhibitors of FMS-like tyrosine kinase 3 (FLT3). PubMed. [Link]

-

Weisberg, E., et al. (2014). Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment. Drug Resistance Updates. [Link]

-

Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer. [Link]

-

Synapse. (2024). What are FLT3 inhibitors and how do they work?. Patsnap Synapse. [Link]

-

Williams, A.B., et al. (2016). TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo. Leukemia. [Link]

-

Qu, C., et al. (2012). Flt3 inhibitor AC220 is a potent therapy in a mouse model of myeloproliferative disease driven by enhanced wild-type Flt3 signaling. Blood. [Link]

-

NENT. (2019). Ethical Guidelines for the Use of Animals in Research. Forskningsetikk. [Link]

-